Cyclobutyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)8-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSYIIMLMZMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Record name | CYCLOBUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001865 | |
| Record name | Cyclobutyl carbonochloridate | |
| Source | EPA DSSTox | |
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Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclobutyl chloroformate appears as a clear liquid. Denser than water. Fire risk. Toxic and corrosive. Contact may severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | CYCLOBUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
81228-87-7 | |
| Record name | CYCLOBUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclobutyl chloroformate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclobutyl chloroformate | |
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| Record name | Cyclobutyl carbonochloridate | |
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| Record name | cyclobutyl carbonochloridate | |
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Synthetic Methodologies for Cyclobutyl Chloroformate
Phosgenation of Cyclobutanol (B46151)
The direct reaction of cyclobutanol with phosgene (B1210022) represents a traditional approach to synthesizing cyclobutyl chloroformate. This process, while efficient, requires stringent safety measures due to the high toxicity of phosgene gas.
Batch Synthesis Protocols
In a typical laboratory-scale batch synthesis, cyclobutanol is reacted with a stoichiometric excess of phosgene in an inert solvent. The reaction is generally carried out at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts such as dicyclobutyl carbonate. An organic base, such as pyridine (B92270) or triethylamine, can be used to scavenge the hydrogen chloride (HCl) gas that is evolved during the reaction, although this can sometimes complicate purification.
The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy, observing the disappearance of the alcohol hydroxyl peak and the appearance of the characteristic chloroformate carbonyl peak. Upon completion, the excess phosgene and HCl are typically removed by purging with an inert gas, and the crude this compound is purified by vacuum distillation.
| Parameter | Condition |
| Reactants | Cyclobutanol, Phosgene |
| Solvent | Dichloromethane, Toluene, or excess phosgene |
| Temperature | -10 °C to 10 °C |
| Pressure | Atmospheric |
| Catalyst/Additive | Optional: Pyridine, Triethylamine |
| Reaction Time | 2-12 hours |
| Work-up | Inert gas purge, vacuum distillation |
| Typical Yield | 80-95% |
Continuous Flow Production Processes
Continuous flow chemistry offers significant advantages for the synthesis of chloroformates, particularly in terms of safety and process control, especially when dealing with hazardous reagents like phosgene. google.comepo.org The small reactor volumes inherent in flow systems enhance heat and mass transfer, allowing for better management of reaction exothermicity and reducing the inventory of toxic materials at any given time. nih.govmit.edu
In a continuous process, streams of cyclobutanol and phosgene, each dissolved in a suitable solvent, are continuously fed into a microreactor or a tube reactor where they mix and react. google.com The reaction temperature can be precisely controlled by external heating or cooling of the reactor. The product stream emerging from the reactor can then be subjected to in-line quenching and purification steps.
To further improve the efficiency of the phosgenation reaction in a continuous flow setup, the alcohol reactant can be introduced in an atomized state. google.com In this method, a stream of gaseous phosgene is used to atomize the liquid cyclobutanol, creating a fine mist or fog. This dramatically increases the interfacial surface area between the reactants, leading to a near-instantaneous reaction. google.com This technique allows for excellent mixing and heat dissipation, shifting the reaction equilibrium towards the desired chloroformate and minimizing the formation of carbonate byproducts. google.com
The reaction between an alcohol and phosgene is highly exothermic. In a continuous flow system, the high surface-area-to-volume ratio of the reactor allows for efficient heat removal, preventing thermal runaways and ensuring consistent reaction conditions. nih.gov The evolved hydrogen chloride gas can be managed in several ways. It can be continuously removed from the product stream by a gas-liquid separator or by passing the stream through a packed bed of a solid HCl scavenger. google.com Alternatively, the HCl can be neutralized by the co-feeding of a base, although this may lead to the formation of salts that could potentially clog the reactor. epo.org
Utilization of Phosgene Surrogates
To circumvent the hazards associated with the direct use of phosgene gas, solid and liquid phosgene equivalents have been developed. These reagents are generally safer to handle and store, and they can be used to generate phosgene in situ or react directly with the alcohol.
Synthesis via Bis(trichloromethyl) Carbonate (Triphosgene)
Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is a stable, crystalline solid that serves as a safer substitute for phosgene. researchgate.netresearchgate.net One molecule of triphosgene is equivalent to three molecules of phosgene. The reaction of cyclobutanol with triphosgene is typically carried out in an inert solvent in the presence of a base, such as pyridine or triethylamine, which catalyzes the decomposition of triphosgene to phosgene and neutralizes the liberated HCl. epo.orgchemicalbook.com
The reaction is often performed at low temperatures, with the triphosgene solution being added slowly to a solution of cyclobutanol and the base. chemicalbook.com This method provides good to excellent yields of the corresponding chloroformate and is well-suited for laboratory-scale preparations where the handling of gaseous phosgene is impractical. researchgate.net
| Parameter | Condition |
| Reactants | Cyclobutanol, Bis(trichloromethyl) carbonate (Triphosgene) |
| Solvent | Anhydrous Dichloromethane, Anhydrous Ether, Toluene |
| Base | Pyridine, Triethylamine |
| Molar Ratio (Alcohol:Triphosgene) | 3:1.1 to 3:1.2 |
| Temperature | -70 °C to 0 °C initially, then warming to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous wash, extraction, drying, and vacuum distillation |
| Typical Yield | 80-90% |
A general procedure adapted for the synthesis of this compound using triphosgene would involve dissolving cyclobutanol and pyridine in an anhydrous solvent and cooling the mixture. A solution of triphosgene in the same solvent would then be added dropwise, maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a period of time. The reaction mixture is then quenched with an acidic aqueous solution, and the organic layer is separated, washed, dried, and concentrated. The final product is then purified by distillation under reduced pressure. chemicalbook.com
Exploration of Diphosgene as a Phosgene Equivalent
Diphosgene, or trichloromethyl chloroformate, is another widely used phosgene substitute. wikipedia.orgnih.gov As a colorless liquid at room temperature, it offers handling advantages over gaseous phosgene, though its toxicity is comparable. wikipedia.org Diphosgene is prepared by the radical photochlorination of methyl formate (B1220265) or methyl chloroformate under UV light. wikipedia.orgnih.gov
In synthetic applications, diphosgene can be considered a source of two equivalents of phosgene. wikipedia.orggoogle.com Its reaction with alcohols provides the corresponding chloroformates. Mechanistic studies have shown that in the decomposition of triphosgene, diphosgene is formed as an intermediate before the final release of phosgene. researchgate.netmdma.ch The reactivity of these phosgene equivalents with alcohols has been studied, with the relative rates of methanolysis being phosgene > diphosgene > triphosgene. mdma.ch This hierarchy underscores the role of diphosgene as a reactive intermediate and a viable, albeit toxic, phosgene surrogate for the synthesis of compounds like this compound. mdma.ch
Emerging and Green Synthetic Approaches for Carbonochloridates
Recent research has focused on developing greener and safer methods for synthesizing chloroformates, aiming to minimize the risks associated with phosgene and its traditional surrogates. These approaches often rely on in situ generation of the reactive species from less hazardous precursors.
Photo-on-Demand Synthesis Utilizing Chloroform (B151607) as a C1 Source
A novel and promising green approach is the photo-on-demand synthesis of chloroformates using chloroform (CHCl₃) as both a reagent and a solvent. kobe-u.ac.jporganic-chemistry.org This method involves the photo-irradiation of a chloroform solution containing an alcohol with a low-pressure mercury lamp while bubbling oxygen through the mixture. organic-chemistry.orgacs.org The UV light induces the oxidative photodecomposition of chloroform to generate phosgene in situ. kobe-u.ac.jpkobe-u.ac.jp This phosgene then immediately reacts with the alcohol present in the solution to yield the desired chloroformate in high yields. kobe-u.ac.jpresearchgate.net
This technique has several advantages:
It eliminates the need to handle toxic and hazardous reagents like phosgene, diphosgene, or triphosgene. organic-chemistry.org
Chloroform serves a dual role as both the C1 source and the solvent, simplifying the reaction setup. kobe-u.ac.jp
The process can be performed at room temperature and allows for gram-scale synthesis with simple equipment. acs.orgkobe-u.ac.jp
The reaction has been successfully applied to various primary alcohols, and the resulting chloroformates can be used directly in one-pot syntheses of carbonates and carbamates. organic-chemistry.orgnih.gov Recent advancements have also demonstrated that the reaction can be triggered by visible light from a white LED when a catalytic amount of chlorine (Cl₂) is added as a radical initiator. oup.com
In Situ Generation Strategies for Enhanced Safety and Efficiency
The core principle of modern green approaches is the in situ generation and immediate consumption of hazardous reagents. kobe-u.ac.jp The photo-on-demand synthesis from chloroform is a prime example of such a strategy. chemistryviews.org By generating phosgene directly within the reaction vessel, its concentration in the system remains extremely low, significantly enhancing operational safety. kobe-u.ac.jpmdma.ch This approach avoids the storage and transport of phosgene, which is a major safety concern in conventional processes. chemistryviews.org
The efficiency of these in situ methods is often high, providing excellent yields of chloroformates. kobe-u.ac.jp The ability to integrate this photochemical generation into continuous-flow systems further enhances safety and scalability, making it a viable alternative for industrial production. chemistryviews.org By combining in situ generation with one-pot conversions, these strategies reduce operational complexity, minimize waste, and lower costs compared to traditional multi-step processes. organic-chemistry.org
Advanced Purification and Isolation Techniques for this compound
The purification of this compound is critical to remove unreacted starting materials, catalysts, and byproducts. A significant challenge in the purification of chloroformates, particularly those synthesized using phosgene or its derivatives, is their thermal instability, which can be exacerbated by impurities.
A common impurity in commercial phosgene is ferric chloride, which is carried through the synthesis and can catalyze the decomposition of the alkyl chloroformate product during distillation. google.com This decomposition can lead to the formation of alkyl chlorides or olefins, significantly reducing the product yield. google.com A key purification technique involves removing these metal contaminants. This can be achieved by washing the crude chloroformate with an aqueous alkali metal halide solution. google.com This process transfers the iron contaminants into the aqueous phase, which is then separated, allowing for safe distillation of the purified chloroformate. google.com If the crude product is acidic due to dissolved HCl, treatment with an aqueous alkali metal hydroxide (B78521) solution can both neutralize the acid and generate the necessary alkali metal halide in situ to facilitate iron removal. google.com
Other purification methods include simple extraction and washing. After the reaction, the mixture can be treated by adding a non-polar solvent like hexane (B92381) and washing with water or an aqueous sodium bicarbonate solution to remove water-soluble impurities and neutralize any remaining acid. tue.nl For more volatile impurities, purification can be achieved by heating the crude chloroformate mixture to its reflux temperature while simultaneously removing the volatile gaseous decomposition products. google.com
Distillation and Recrystallization Protocols
Purification of crude this compound primarily relies on distillation, specifically vacuum distillation. This technique is essential for compounds with high boiling points or those that are prone to decomposition at elevated temperatures. google.com By reducing the pressure inside the distillation apparatus, the boiling point of the substance is lowered, allowing for vaporization and subsequent condensation at a temperature that minimizes degradation. youtube.com
Given that this compound is a liquid at room temperature, purification by recrystallization is not a viable method. sigmaaldrich.comnih.gov
General Vacuum Distillation Protocol:
Following synthesis, the crude reaction mixture is typically subjected to a work-up procedure, which may involve filtration to remove any solid by-products and washing with aqueous solutions to remove water-soluble impurities. The resulting organic phase containing the crude this compound is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
The dried, crude product is then purified by vacuum distillation. google.com The apparatus consists of a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump. Vigorous stirring is necessary to prevent bumping, which is typically achieved with a magnetic stir bar as boiling chips are ineffective under vacuum. youtube.com The system is gradually evacuated to the desired pressure, and the distilling flask is gently heated. Fractions are collected based on their boiling point at the specific pressure.
| Compound | Boiling Point (°C) | Pressure (mmHg) | Notes |
|---|---|---|---|
| n-Butyl Chloroformate | 142 | 760 | Distillation at atmospheric pressure. |
| Cyclopentyl Chloroformate | 80 | 75 | Purified by distillation under reduced pressure. |
| 3-Butyl-4,4-dichlorocyclobutenone | 68.5-70 | 0.3 | Example of a substituted cyclobutane (B1203170) derivative purified by vacuum distillation. |
Chromatographic Purification Methods
There is limited information in the scientific literature regarding the use of preparative chromatography for the purification of this compound. However, analytical chromatographic techniques, such as gas chromatography (GC), are commonly used to assess the purity of chloroformates after distillation. justia.com
Chromatographic methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a liquid compound like this compound, both preparative gas chromatography and liquid chromatography could theoretically be employed for purification.
Gas Chromatography (GC): In GC, the mobile phase is a gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. This method is suitable for volatile and thermally stable compounds. While other chloroformates are used as derivatizing agents for GC analysis, specific preparative GC methods for this compound are not detailed in the literature. sigmaaldrich.com
Liquid Chromatography (LC): In liquid chromatography, the mobile phase is a liquid, and the stationary phase is a solid adsorbent (e.g., silica (B1680970) gel or alumina). This technique is highly versatile. For a moderately polar compound like this compound, normal-phase chromatography with a non-polar solvent system (e.g., hexanes and ethyl acetate) could be effective. However, given the reactivity of the chloroformate group, care must be taken to use anhydrous solvents and inert stationary phases to prevent decomposition on the column.
The table below outlines typical analytical conditions used for related compounds, which could serve as a starting point for developing a preparative purification method.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Typically a polysiloxane-based phase | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity analysis of aryl chloroformates. justia.com |
| High-Performance Liquid Chromatography (HPLC) | Silica Gel (Normal Phase) or C18 (Reversed Phase) | Hexane/Ethyl Acetate (Normal) or Acetonitrile/Water (Reversed) | UV or Mass Spectrometry (MS) | Analysis of compounds derivatized with chloroformates. sigmaaldrich.com |
Reactivity and Mechanistic Investigations of Cyclobutyl Chloroformate Reactions
Solvolysis Reaction Pathways and Kinetic Analysis
The solvolysis of chloroformate esters, including cyclobutyl chloroformate, is mechanistically complex, often involving concurrent reaction channels. The structure of the alkyl group and the properties of the solvent are critical factors that influence the dominant pathway. For primary and secondary alkyl chloroformates, a bimolecular addition-elimination mechanism is common in many solvents, while an ionization mechanism becomes more significant in highly ionizing, non-nucleophilic media. nih.govmdpi.com
The bimolecular addition-elimination mechanism, also designated as A_N + D_N, proceeds through a tetrahedral intermediate. beilstein-journals.org This pathway is favored in solvents with higher nucleophilicity. The reaction is initiated by the nucleophilic attack of a solvent molecule on the carbonyl carbon of the chloroformate group. nih.govnih.gov
For the bimolecular pathway, the formation of the tetrahedral intermediate is generally the rate-determining step. semanticscholar.orgbeilstein-journals.org This step involves the solvent acting as a nucleophile, attacking the electrophilic carbonyl carbon. The stability of this intermediate and the transition state leading to it are influenced by the surrounding solvent molecules. nih.gov The subsequent elimination of the chloride ion and collapse of the intermediate to form the final products are typically faster steps.
In the context of the bimolecular mechanism, there is evidence for general base catalysis by solvent molecules. nih.govmdpi.com This involves one solvent molecule acting as a nucleophile to attack the carbonyl carbon, while a second solvent molecule acts as a general base to deprotonate the attacking solvent molecule as it forms a bond with the carbonyl carbon. This termolecular process can be kinetically significant and is supported by the observation of large solvent kinetic isotope effects in the solvolysis of similar chloroformates. mdpi.comnih.gov This catalytic role of the solvent facilitates the formation of the tetrahedral intermediate.
In contrast to the bimolecular pathway, the unimolecular ionization (S_N1) mechanism involves the formation of a carbocation intermediate in the rate-determining step. wikipedia.org This pathway is favored in solvents with high ionizing power and low nucleophilicity, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov For this compound, this would involve the formation of a cyclobutyl carbocation.
A useful tool for distinguishing between the addition-elimination and ionization pathways is the l/m ratio derived from the extended Grunwald-Winstein equation. High l/m ratios (typically > 2.7) are indicative of the bimolecular addition-elimination mechanism, while lower ratios (between 0.5 and 1.0) suggest a unimolecular ionization pathway with significant nucleophilic solvation of the developing carbocation. beilstein-journals.org
| Substrate | l value | m value | l/m ratio | Proposed Mechanism |
|---|---|---|---|---|
| Phenyl Chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination |
| p-Nitrophenyl Chloroformate | 1.68 | 0.46 | 3.65 | Addition-Elimination |
| Isopropyl Chloroformate (in nucleophilic solvents) | - | - | - | Addition-Elimination |
| Isopropyl Chloroformate (in ionizing solvents) | 0.28 | 0.59 | 0.47 | Ionization (S_N1) |
| Benzyl (B1604629) Chloroformate | 0.25 | 0.66 | 0.38 | Ionization (S_N1) |
The stability of the carbocation formed in the S_N1 pathway is influenced by electronic effects, namely inductive and hyperconjugative effects. brilliant.org The inductive effect involves the polarization of sigma bonds, where electron-donating groups can stabilize a positive charge. brilliant.org Hyperconjugation involves the delocalization of sigma electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocation, which also contributes to its stabilization. brilliant.orgnih.gov In the case of the cyclobutyl cation, the inherent ring strain and the nature of the hybridization of the carbon atoms play a role in its stability and reactivity. The balance between these electronic effects can influence the rate of ionization and the subsequent reactions of the carbocationic intermediate. mdpi.com
Application of Linear Free Energy Relationships (LFERs) and the Extended Grunwald-Winstein Equation
Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms. The extended Grunwald-Winstein equation is a specific LFER used to analyze the solvolysis reactions of various substrates, including chloroformate esters. mdpi.com This equation, log(k/k₀) = lNT + mYCl, correlates the specific rate of solvolysis (k) in a given solvent to the solvent's nucleophilicity (NT) and ionizing power (YCl). researchgate.netnih.govpsu.edu The terms l and m represent the sensitivity of the substrate to changes in solvent nucleophilicity and ionizing power, respectively. researchgate.netnih.govpsu.edu
Quantification of Solvent Nucleophilicity and Ionizing Power (l and m Values)
The analysis of solvolysis rates for various chloroformates using the extended Grunwald-Winstein equation provides valuable insights into their reaction mechanisms. For instance, the solvolysis of cyclopropylcarbinyl bromide and cyclobutyl bromide has been analyzed using this equation, yielding l values of 0.42 and 0.53, and m values of 0.75 and 0.94, respectively. acs.org These values suggest a rate-determining ionization mechanism with significant nucleophilic solvation of the developing carbocation. acs.org
In the context of chloroformate esters, the l and m values help to distinguish between different pathways, such as a bimolecular addition-elimination mechanism or a unimolecular ionization mechanism. mdpi.commdpi.comnih.gov For example, phenyl chloroformate, which is considered a standard for the addition-elimination mechanism, exhibits an l value of approximately 1.66 and an m value of 0.56. mdpi.comsemanticscholar.org The l/m ratio is a particularly useful indicator of the reaction mechanism. nih.gov Ratios around 2.8 to 3.7 are often characteristic of the addition-elimination pathway for primary alkyl chloroformates. nih.gov In contrast, a smaller l/m ratio, such as the 0.44 observed for neopentyl chloroformate in certain solvents, suggests a shift towards an ionization pathway. nih.gov
The solvolysis of cyclobutyl bromide, a related carbocyclic compound, was studied in various hydroxylic solvents, showing that its reactions are slower than those of cyclopropylcarbinyl bromide. researchgate.net The application of the extended Grunwald-Winstein equation to the specific rates of solvolysis for cyclobutyl bromide yielded an l value of 0.53 and an m value of 0.94, suggesting a mechanism involving rate-determining ionization with considerable nucleophilic solvation of the incipient carbocation. acs.org While direct l and m values for this compound are not explicitly detailed in the provided search results, the data for related compounds like cyclobutyl bromide and other chloroformate esters provide a framework for predicting its likely reactivity patterns.
| Compound | l Value | m Value | l/m Ratio | Proposed Mechanism |
| Cyclopropylcarbinyl Bromide | 0.42 | 0.75 | 0.56 | Ionization with nucleophilic solvation acs.org |
| Cyclobutyl Bromide | 0.53 | 0.94 | 0.56 | Ionization with nucleophilic solvation acs.org |
| Phenyl Chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination mdpi.comsemanticscholar.org |
| Neopentyl Chloroformate | 1.76 | 0.48 | 3.67 | Addition-Elimination (in most solvents) nih.gov |
| Neopentyl Chloroformate | 0.36 | 0.48 | 0.44 | Ionization (in highly ionizing solvents) nih.gov |
| Isopropyl Chloroformate | 1.01-1.35 | 0.58-0.60 | ~1.7-2.3 | Addition-Elimination (in more nucleophilic solvents) mdpi.com |
| Isopropyl Chloroformate | 0.12-0.21 | 0.58-0.60 | ~0.2-0.4 | Solvolysis-Decomposition (in more ionizing solvents) mdpi.com |
Multicollinearity Mitigation in LFER Analyses
A significant challenge in applying the extended Grunwald-Winstein equation is the potential for multicollinearity, where the independent variables (NT and YCl) are themselves correlated. mdpi.com This can lead to unreliable and statistically insignificant l and m values. mdpi.com To mitigate this, it is crucial to include a diverse range of solvents in the analysis, particularly fluoroalcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). mdpi.com The inclusion of these highly ionizing and poorly nucleophilic solvents helps to break the collinearity between NT and YCl, leading to more robust and meaningful correlations. mdpi.com
For example, the analysis of p-methoxyphenyl chloroformate initially yielded a high h value (a parameter for aromatic ring effects), which was later shown to be an artifact of multicollinearity. researchgate.net The inclusion of additional fluoroalcohol-containing mixtures significantly reduced this value, demonstrating the importance of a well-chosen solvent set. mdpi.com Similarly, for isopropyl chloroformate, the similarity in the character of many of the solvents used in early studies was expected to lead to a high degree of multicollinearity. mdpi.com Careful selection of solvents with a wide range of properties is therefore essential for the accurate application of LFERs in mechanistic studies of chloroformate esters.
Gas-Phase Elimination Kinetics and Thermal Decomposition Mechanisms
The gas-phase reactions of chloroformates provide a different perspective on their reactivity, free from solvent effects. These studies often focus on unimolecular elimination reactions.
Homogeneous Unimolecular Elimination Processes
Alkyl chloroformates containing a β-hydrogen atom can undergo thermal decomposition in the gas phase to produce an alkene, hydrogen chloride (HCl), and carbon dioxide (CO₂). researchgate.netusfq.edu.ec These reactions are typically homogeneous and unimolecular. researchgate.netusfq.edu.ec The kinetics of these eliminations have been studied for various alkyl chloroformates, such as ethyl, isopropyl, and sec-butyl chloroformate. researchgate.netusfq.edu.ec Theoretical calculations have been employed to investigate the mechanisms of these reactions. researchgate.netusfq.edu.ec
Theoretical Elucidation of Concerted versus Stepwise Pathways
Two primary mechanisms have been proposed for the gas-phase elimination of alkyl chloroformates: a concerted process and a stepwise pathway. researchgate.netusfq.edu.ec The concerted mechanism involves a single transition state leading directly to the products. researchgate.net The stepwise mechanism, on the other hand, proceeds through the formation of an unstable chloroformic acid (ClCOOH) intermediate, which then rapidly decomposes to HCl and CO₂. researchgate.netusfq.edu.ec
Theoretical studies using methods such as Density Functional Theory (DFT) and CBS-QB3 have been instrumental in distinguishing between these two pathways. researchgate.netusfq.edu.ec For ethyl, isopropyl, and sec-butyl chloroformates, calculations have shown that the stepwise mechanism involving the formation of the chloroformic acid intermediate is energetically favored over the one-step concerted elimination. researchgate.netusfq.edu.ec
Characterization of Six-Membered Cyclic Transition States
Both the concerted and the stepwise mechanisms for gas-phase elimination are thought to proceed through a six-membered cyclic transition state. researchgate.netusfq.edu.ec This makes it challenging to differentiate between them solely based on experimental observations. researchgate.netusfq.edu.ec In this transition state, a β-hydrogen from the alkyl group is transferred to the carbonyl oxygen, while the C-O bond cleaves and the C-Cl bond breaks, either simultaneously (concerted) or sequentially (stepwise). Theoretical calculations allow for the optimization and characterization of these transition state structures, providing detailed insights into the geometry and energetics of the elimination process. researchgate.net For example, the optimized structures of the transition states for the elimination from ethyl, isopropyl, and sec-butyl chloroformates have been calculated, supporting the proposed six-membered cyclic arrangement. researchgate.net
Formation and Decomposition of Transient Chloroformic Acid Intermediates
The reactions of chloroformates, including this compound, can proceed through the formation of transient intermediates. nih.gov In the context of reactions involving chloroformates and nucleophiles, the formation of a transient tetrahedral intermediate is a key step. This intermediate subsequently collapses by eliminating a chloride ion.
Studies on the flash photolysis of chlorine and formic acid have led to the detection of transient chloroformic acid. researchgate.net This intermediate is formed through the reaction of atomic chlorine with formic acid. The decomposition of chloroformic acid is a significant area of study, with research focusing on its kinetics and the mechanisms involved.
The decomposition of chloroformates can be influenced by catalysts. For instance, the decomposition of methyl chloroformate is catalyzed by hexaalkylguanidinium chlorides. thieme-connect.de The catalytic activity is related to the nucleophilicity of the chloride anion. thieme-connect.de
Rearrangements Involving the Cyclobutyl Ring System
The cyclobutyl ring system is known to undergo various rearrangement reactions, often driven by the release of ring strain. These rearrangements are a prominent feature in the chemistry of cyclobutyl and related small-ring compounds.
The interconversion of cyclobutyl and cyclopropylcarbinyl systems is a well-documented phenomenon in carbocation chemistry. researchgate.netacs.org Solvolysis of cyclobutyl and cyclopropylcarbinyl halides often leads to a mixture of cyclobutyl, cyclopropylcarbinyl, and homoallyl products, suggesting the involvement of common cationic intermediates. researchgate.netresearchgate.net
Mechanistic studies involving the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides have been conducted to understand the nature of these rearrangements. researchgate.net The rates of these reactions are sensitive to both the solvent's nucleophilicity and its ionizing power, indicating a mechanism with significant carbocationic character.
In the case of silyl-substituted cyclopropylcarbinyl systems, the initially formed cyclopropylcarbinyl cation can rearrange to a more stable cyclobutyl cation. beilstein-journals.orgd-nb.info The substitution pattern on the cyclopropane (B1198618) ring can influence the course of the rearrangement. d-nb.info
The table below summarizes the product distribution from the solvolysis of a substituted cyclopropylcarbinyl mesylate, illustrating the rearrangement to cyclobutyl products. d-nb.info
| Reactant | Product | Yield (%) |
| Phenyl-substituted cyclopropylcarbinyl mesylate | Substituted cyclobutyl acetate | 92 |
| Phenyl-substituted cyclopropylcarbinyl mesylate | Alkene | 8 |
This table illustrates the rearrangement products from the solvolysis of a specific cyclopropylcarbinyl derivative.
The inherent ring strain in cyclobutane (B1203170) derivatives is a driving force for various skeletal rearrangements. nih.gov These strain-release driven reactions have been utilized in organic synthesis to construct more complex molecular architectures. researchgate.netnih.govresearchgate.net
For instance, the reactions of bicyclo[1.1.0]butanes, which contain a highly strained central bond, can be initiated by electrophiles to trigger a 1,2-metallate rearrangement, leading to the formation of cyclobutyl boronic esters. nih.gov This methodology provides access to functionalized cyclobutane derivatives. researchgate.net
Electrochemical methods have also been employed to induce strain-release driven rearrangements of cyclobutanes. nih.gov The direct activation of alkyl cyclobutanes through electrochemical oxidation can lead to ring-opening and skeletal reorganization, offering a sustainable pathway for the synthesis of various cyclic compounds. nih.gov
Furthermore, the strain in spirocyclic compounds containing a cyclobutane ring can be harnessed for synthetic transformations. nih.govarkat-usa.org For example, the ring-opening of spirocyclic epoxides containing a cyclobutane motif can provide access to hydroxy-substituted cyclobutanes. nih.gov
The following table presents examples of strain-release driven reactions in cyclobutyl-containing systems.
| Reactant Type | Reaction Type | Product Type |
| Bicyclo[1.1.0]butyl boronates | 1,2-Metallate rearrangement | Cyclobutyl boronic esters |
| Alkyl cyclobutanes | Electrochemical oxidation | Ring-opened products |
| Spirocyclic epoxides with cyclobutane | Nucleophilic ring-opening | Hydroxy-substituted cyclobutanes |
This table provides an overview of different types of strain-release driven reactions involving cyclobutyl systems.
Synthetic Utility and Applications of Cyclobutyl Chloroformate
Introduction of the Cyclobutyl Carboxy Functionality
The primary utility of cyclobutyl chloroformate lies in its ability to transfer the cyclobutyl carboxy group to other molecules, thereby modifying their reactivity and properties. This is achieved through reactions with nucleophiles such as amines, alcohols, and carboxylates.
This compound reacts readily with primary and secondary amines to form stable N-cyclobutylcarbamates. This reaction is a common method for protecting the amino group, converting the nucleophilic amine into a non-nucleophilic carbamate (B1207046). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate, with hydrochloric acid as a byproduct. This transformation is crucial in multi-step syntheses where the reactivity of an amine needs to be temporarily masked.
Table 1: Synthesis of N-Cyclobutylcarbamates
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Primary/Secondary Amine (R-NH₂) | N-Cyclobutylcarbamate | Hydrochloric Acid (HCl) |
In a reaction analogous to carbamate formation, this compound reacts with alcohols and phenols to yield cyclobutyl carbonate esters. Chloroformate esters are recognized as intermediates in the synthesis of carbonates from alcohols and phosgene (B1210022). The reaction involves the alcohol's oxygen atom acting as a nucleophile, attacking the chloroformate's carbonyl carbon. This process, typically conducted in the presence of a base to neutralize the cogenerated HCl, results in the formation of a stable carbonate diester.
Table 2: Synthesis of Cyclobutyl Carbonate Esters
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Alcohol (R-OH) | Cyclobutyl Carbonate Ester | Hydrochloric Acid (HCl) |
This compound can react with carboxylic acids to form mixed carbonic-carboxylic anhydrides. This reaction is particularly significant in peptide synthesis, where alkyl chloroformates like ethyl chloroformate and isobutyl chloroformate are used to activate the carboxyl group of an amino acid. The resulting mixed anhydride (B1165640) is a highly reactive acylating agent, facilitating the formation of a peptide bond upon reaction with the amino group of another amino acid. The formation of the mixed anhydride enhances the electrophilicity of the carboxyl carbonyl group, making it susceptible to nucleophilic attack. The general mechanism involves the attack of the carboxylate anion on the chloroformate, displacing the chloride ion.
Table 3: Formation of a Mixed Anhydride
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Carboxylic Acid (R-COOH) | Cyclobutyl-Carboxylic Mixed Anhydride | Hydrochloric Acid (HCl) |
Protecting Group Chemistry in Complex Molecule Synthesis
In the synthesis of complex organic molecules, particularly peptides and other natural products, the selective protection and deprotection of functional groups is a critical strategy. Chloroformates are widely used for this purpose.
The cyclobutyloxycarbonyl group, which can be introduced using this compound, serves as a protecting group for amines, analogous to the well-known Carboxybenzyl (Cbz or Z) group introduced by benzyl (B1604629) chloroformate. When an amine is protected with the cyclobutyloxycarbonyl group, it forms a carbamate, which is significantly less nucleophilic and stable to various reaction conditions. This allows other functional groups within the molecule to undergo chemical transformations without interference from the amine. The selection of a protecting group is vital, and the cyclobutyloxycarbonyl group offers an alternative with potentially different stability and cleavage conditions compared to more common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
This compound is applicable in the derivatization of amino acids, a crucial step in both peptide synthesis and analytical chemistry. In peptide synthesis, the protection of the N-terminal amino group is essential to ensure that coupling occurs correctly at the C-terminal carboxylic acid. The mixed anhydride method, which can utilize chloroformates, is a well-established technique for activating the carboxyl group of an N-protected amino acid to facilitate peptide bond formation.
Furthermore, chloroformates are popular derivatizing agents in chromatography for the analysis of amino acids. They react with the polar functional groups of amino acids, such as the amine and carboxylic acid, to create less polar and more volatile derivatives suitable for analysis by methods like gas chromatography/mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC). This derivatization improves chromatographic resolution and detection sensitivity.
Table 4: Derivatization of an Amino Acid with this compound
| Reactant 1 | Reactant 2 | Product |
| Amino Acid | This compound | N-Cyclobutyloxycarbonyl-amino acid |
Derivatization for Analytical and Chromatographic Techniques
This compound serves as a valuable derivatizing agent in analytical chemistry, particularly for enhancing the volatility and thermal stability of polar metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.
Derivatization is a crucial step in preparing many biological molecules for GC-MS analysis. sigmaaldrich.commdpi.com Alkyl chloroformates, including this compound, are effective reagents for this purpose. nih.govresearchgate.net They react with polar functional groups like amines, phenols, and carboxylic acids to form more volatile and thermally stable derivatives. mdpi.comresearchgate.net This process is often rapid, occurring at room temperature in an aqueous medium. nih.govresearchgate.net
The use of alkyl chloroformate derivatization offers advantages over other common methods like silylation, including faster reaction times (around one minute), milder conditions, and greater reproducibility and stability of the resulting derivatives. mdpi.comnih.gov Specifically, in the analysis of amino acids, various chloroformates have been employed to create derivatives suitable for GC-MS. nih.govspacefrontiers.org This technique allows for the simultaneous esterification of carboxylic, amino, and hydroxyl groups. nih.gov For instance, methyl chloroformate and ethyl chloroformate have been widely used in metabolomics studies. nih.govnih.gov The choice of the specific chloroformate can be tailored for the analytical needs. nih.gov
The general reaction for the derivatization of an amino acid with this compound is depicted below:
R-CH(NH2)-COOH + ClCOOC4H7 → R-CH(NHCOOC4H7)-COOC4H7 + HCl
This reaction converts the non-volatile amino acid into a more volatile N-cyclobutyloxycarbonyl cyclobutyl ester derivative, which is amenable to GC-MS analysis.
A variety of metabolites can be derivatized using this approach, as shown in the following table:
| Metabolite Class | Functional Group(s) | Derivative Formed |
| Amino Acids | Amino, Carboxyl | N-Cyclobutyloxycarbonyl cyclobutyl ester |
| Organic Acids | Carboxyl | Cyclobutyl ester |
| Phenols | Hydroxyl | Cyclobutyl carbonate |
| Fatty Acids | Carboxyl | Cyclobutyl ester |
| Amines | Amino | Cyclobutyl carbamate |
This derivatization strategy has been successfully applied to the analysis of complex biological samples, enabling the quantification of numerous metabolites in a single analytical run. nih.govnih.gov
In mass spectrometry, electron ionization (EI) is a widely used technique that involves bombarding molecules with high-energy electrons, leading to the formation of characteristic fragment ions. The fragmentation patterns of derivatized metabolites provide crucial information for their identification and structural elucidation.
For derivatives formed from alkyl chloroformates, the fragmentation patterns are influenced by the structure of the alkyl group and the original metabolite. The cyclobutyl group in derivatives of this compound introduces specific fragmentation pathways. Understanding these pathways is essential for the accurate interpretation of mass spectra.
Key fragmentation patterns observed for N-alkoxycarbonyl alkyl ester derivatives of amino acids include:
Loss of the alkoxycarbonyl group: This is a common fragmentation pathway for these derivatives.
Cleavage of the ester bond: This results in fragments corresponding to the amino acid backbone and the cyclobutyl group.
Rearrangement reactions: Intramolecular rearrangements can occur, leading to the formation of unique fragment ions.
The study of these fragmentation mechanisms allows for the development of robust analytical methods for metabolite identification. By comparing the mass spectra of unknown compounds to libraries of known fragmentation patterns, researchers can confidently identify and quantify metabolites in complex biological mixtures.
Advanced Spectroscopic and Computational Investigations of Cyclobutyl Chloroformate
Spectroscopic Characterization of Molecular Structure and Conformation
Spectroscopic methods are indispensable for confirming the identity and determining the structural features of molecules like cyclobutyl chloroformate. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its vibrational modes, nuclear environments, and stereochemistry can be obtained.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, investigates the vibrational modes of a molecule. mdpi.com The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint". For this compound, the spectrum is dominated by absorptions arising from the chloroformate group and the cyclobutyl ring.
The most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) bond stretching vibration, which is expected in the range of 1775-1815 cm⁻¹. pressbooks.pub This high frequency is characteristic of acyl chlorides and chloroformates. Other key vibrations include the C-O single bond stretching and the C-Cl stretching. The cyclobutyl moiety gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons, as well as various bending and scissoring modes for the CH₂ groups at lower wavenumbers. vscht.czdocbrown.info
While a definitive experimental spectrum for this compound is not widely published, the expected characteristic vibrational frequencies can be assigned based on well-established group frequency correlations and data from analogous molecules.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Cyclobutyl CH₂ | 2850 - 2995 | Medium to Strong |
| C=O Stretch | Chloroformate | 1775 - 1815 | Very Strong |
| CH₂ Scissoring | Cyclobutyl CH₂ | ~1450 | Medium |
| C-O Stretch | Chloroformate | 1100 - 1250 | Strong |
Note: These are predicted values based on typical group frequencies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the local electronic environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the cyclobutyl ring and the chloroformate group.
In the ¹H NMR spectrum, three distinct sets of signals are expected for the cyclobutyl protons. The single proton on the carbon attached to the oxygen atom (the α-methine proton) would appear as a multiplet at the most downfield position due to the deshielding effect of the electronegative oxygen. The protons on the adjacent (β) and opposite (γ) carbons of the four-membered ring would appear as more complex multiplets at higher fields (further upfield). researchgate.netspectrabase.com
The ¹³C NMR spectrum would show three signals for the cyclobutyl ring carbons and one for the carbonyl carbon. The carbonyl carbon of the chloroformate group is highly deshielded and would appear significantly downfield. The α-carbon, bonded to the oxygen, would also be shifted downfield relative to the other ring carbons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| CH-O | α | 4.8 - 5.2 | Multiplet |
| CH₂ | β | 2.0 - 2.5 | Multiplet |
Note: Predicted shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Carbonyl | 148 - 152 |
| CH-O | α | 75 - 80 |
| CH₂ | β | 28 - 33 |
Note: Predicted shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃.
Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration of enantiomers. nih.gov
This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit a VCD spectrum and is "VCD silent." However, the principles of VCD are highly relevant in the context of its reactions. If this compound is used as a derivatizing agent for a chiral alcohol, the resulting carbonate ester would be chiral and thus VCD-active. The analysis of its VCD spectrum, often in conjunction with quantum chemical calculations, could then be used to establish the absolute stereochemistry of the parent alcohol.
Quantum Chemical and Computational Modeling
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity. acs.org Methods like Ab Initio and Density Functional Theory (DFT) are routinely used to model molecular properties with high accuracy. scispace.com
A primary application of quantum chemistry is the determination of the lowest-energy three-dimensional structure of a molecule through a process called geometric optimization. For this compound, key structural questions include the conformation of the cyclobutyl ring and the orientation of the chloroformate group. The four-membered cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. DFT calculations can precisely determine the puckering angle and the barrier to ring inversion.
Furthermore, rotation around the C-O single bond of the ester linkage leads to different conformers. Computational modeling can identify the most stable conformer (e.g., syn or anti with respect to the C=O and the cyclobutyl ring) and calculate the relative energies of other, less stable conformers. This information is critical for understanding the molecule's conformational landscape and interpreting experimental spectra, which often represent an average of multiple coexisting conformers.
Table 4: Representative Output from a DFT Energy Profile Calculation
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (e.g., anti-puckered) | ~180° | 0.00 |
| Local Minimum (e.g., gauche-puckered) | ~60° | 1.5 - 3.0 |
Note: This table is illustrative of the type of data generated from computational studies and does not represent actual calculated values for this compound.
Beyond static structures, computational modeling is a powerful tool for investigating chemical reactivity. For a reactive species like this compound, understanding the mechanisms of its reactions (e.g., nucleophilic substitution at the carbonyl carbon) is of great interest.
DFT calculations can be used to map out the entire potential energy surface of a reaction. This involves locating the structures of the reactants, products, and, most importantly, the high-energy transition state that connects them. researchgate.net By calculating the energies of these species, key thermodynamic and kinetic parameters, such as the reaction enthalpy and the activation energy barrier, can be determined. This allows for a detailed, step-by-step understanding of the reaction mechanism, including the breaking and forming of bonds and the flow of electrons, which is often difficult to probe experimentally. For example, modeling the solvolysis of this compound could clarify whether the reaction proceeds through a concerted or a stepwise addition-elimination pathway.
Solvent Effects in Computational Solvolysis Studies
Detailed computational investigations into the solvent effects on the solvolysis of this compound have not been documented in publicly available research. While studies on other chloroformates, such as propargyl and phenyl chloroformate, frequently employ the extended Grunwald-Winstein equation to analyze solvolytic mechanisms, specific parameters and quantitative data for this compound are absent. These studies on analogous compounds suggest that the solvolysis of chloroformates can proceed through various mechanisms, including addition-elimination and S_N_1-type ionization pathways, with the dominant pathway being highly dependent on the solvent's nucleophilicity and ionizing power. However, without specific computational models for this compound, a quantitative analysis of solvent effects on its solvolysis remains uncharacterized.
Investigation of Electronic Structure and Reactivity Descriptors
Similarly, there is a lack of dedicated research on the electronic structure and reactivity descriptors of this compound. Quantum chemical calculations are a powerful tool for understanding molecular properties such as orbital energies (HOMO-LUMO gaps), charge distributions, and electrostatic potentials, which are crucial for predicting reactivity. While general principles of organic chemistry allow for qualitative predictions, specific, computationally derived data for this compound, such as that which would be presented in detailed data tables, is not present in the current body of scientific literature. Research on other organic molecules demonstrates the utility of such investigations in correlating electronic structure with reactivity, but these specific analyses have not been performed or published for this compound.
Future Research Directions and Translational Perspectives
Development of Highly Selective and Atom-Economical Synthetic Pathways
The pursuit of highly selective and atom-economical synthetic pathways is a cornerstone of modern chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. The primary synthesis of cyclobutyl chloroformate involves the reaction of cyclobutanol (B46151) with a phosgene (B1210022) equivalent. While effective, future research could focus on enhancing the atom economy and selectivity of this process.
Key research directions include:
Alternative Phosgene Equivalents: Investigating greener and safer alternatives to phosgene, such as triphosgene (B27547) or diphosgene, in combination with catalytic activators to improve reaction efficiency and reduce hazardous byproducts.
Catalytic Approaches: Developing catalytic methods that avoid the use of stoichiometric activating agents, thereby increasing atom economy. This could involve novel catalyst systems that directly facilitate the reaction between cyclobutanol and a carbonyl source.
Process Optimization: Fine-tuning reaction conditions, such as solvent, temperature, and reagent stoichiometry, to maximize yield and selectivity, thus minimizing the formation of undesired side products like dicyclobutyl carbonate.
An ideal synthetic pathway would exhibit high conversion, selectivity, and yield, with minimal waste generation, aligning with the principles of green chemistry.
| Parameter | Current Methods | Future Goal |
| Reagents | Stoichiometric phosgene or its derivatives | Catalytic activation of a benign carbonyl source |
| Byproducts | HCl, excess reagents | Minimal, easily recyclable byproducts |
| Atom Economy | Moderate | High (>95%) |
| Selectivity | Generally good, but side products can form | Excellent (>99%) |
Exploration of Novel Catalytic Systems for this compound Functionalization
This compound is a versatile reagent for introducing the cyclobutylcarbonyl moiety into various molecules. The development of novel catalytic systems for its functionalization can significantly expand its synthetic utility. A key area of interest is the use of transition metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, for instance, have revolutionized organic synthesis. nih.govyoutube.com While chloroformates are less commonly employed as coupling partners compared to other organic halides, research into their activation under palladium catalysis is a promising avenue. researchgate.net For example, a palladium-catalyzed Suzuki-Miyaura coupling of this compound with boronic acids could provide a direct route to cyclobutyl ketones. researchgate.net
Furthermore, the functionalization of the cyclobutane (B1203170) ring itself, after the chloroformate has been transformed into a more stable group, is an area ripe for exploration. Palladium-catalyzed C-H activation could enable the selective introduction of substituents onto the cyclobutane scaffold, creating complex and valuable molecules. nih.govnih.gov
Potential Catalytic Transformations:
| Catalytic System | Reaction Type | Potential Product |
| Palladium/Ligand | Suzuki-Miyaura Coupling | Cyclobutyl aryl ketones |
| Palladium/Ligand | Buchwald-Hartwig Amination | N-Aryl cyclobutyl carbamates |
| Nickel/Ligand | Cross-coupling | Cyclobutyl-substituted heterocycles |
| Organocatalysis | Acylation of nucleophiles | Chiral cyclobutyl esters and amides |
Expansion of Applications in Asymmetric Synthesis and Stereoselective Transformations
Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry and materials science. mdpi.com this compound can be a valuable tool in this field, particularly in the context of stereoselective transformations.
One promising approach is the use of this compound to react with chiral alcohols or amines, leading to the formation of diastereomeric carbamates or carbonates. This can be used to separate enantiomers or to introduce a cyclobutyl group with a defined stereochemistry relative to an existing chiral center.
Moreover, the cyclobutyl moiety itself can influence the stereochemical outcome of subsequent reactions. The rigid, puckered structure of the cyclobutane ring can act as a chiral auxiliary, directing the approach of reagents to a nearby reactive center. researchgate.netnsf.govwikiwand.com This strategy could be employed in a variety of stereoselective reactions, including alkylations, aldol reactions, and cycloadditions. doi.org
Future research in this area could focus on:
Designing chiral catalysts that can differentiate between the enantiotopic faces of a prochiral nucleophile during its reaction with this compound.
Utilizing this compound to synthesize chiral cyclobutane-containing building blocks for the construction of complex, biologically active molecules. nih.govresearchgate.net
Investigating the diastereoselective reactions of molecules containing a cyclobutylcarbonyl group derived from this compound. researchgate.net
| Approach | Description | Potential Outcome |
| Reaction with Chiral Substrates | Reacting this compound with enantiomerically pure alcohols or amines. | Formation of diastereomeric products, enabling chiral separations. |
| Use as a Chiral Auxiliary | The cyclobutyl group influences the stereochemistry of a reaction at a different site in the molecule. | High diastereoselectivity in the formation of new stereocenters. |
| Asymmetric Catalysis | Using a chiral catalyst to control the stereochemical outcome of the reaction of this compound. | Enantioselective synthesis of cyclobutane-containing compounds. |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis have emerged as powerful technologies for accelerating chemical research and development. vapourtec.com Integrating this compound into these platforms offers significant advantages in terms of safety, efficiency, and throughput.
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, is particularly well-suited for handling reactive reagents like this compound. The small reaction volumes and excellent heat and mass transfer in flow reactors can mitigate the risks associated with exothermic reactions and the handling of toxic or corrosive substances. nih.gov The continuous synthesis of carbamates and carbonates, common products of this compound, has been demonstrated in flow systems. nih.govunimi.it
Automated synthesis platforms, often coupled with purification and analysis instrumentation, enable the rapid generation of compound libraries for screening and lead optimization. synplechem.comnih.govnih.gov By incorporating this compound into these workflows, chemists can efficiently synthesize a diverse range of cyclobutane-containing molecules with varied functionalities. researchgate.net This can significantly accelerate the discovery of new drug candidates and functional materials.
Advantages of Integration:
| Platform | Key Benefits |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. |
| Automated Synthesis | High-throughput synthesis of compound libraries, reduced manual labor, increased reproducibility. |
Advanced Computational Studies to Predict Reactivity and Design Novel Transformations
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and enabling the rational design of new reactions and catalysts. smu.edu Advanced computational studies on this compound can play a crucial role in predicting its reactivity and guiding the development of novel transformations.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and to investigate the transition states of its reactions with various nucleophiles. researchgate.netnih.govresearchgate.net This can help in understanding the factors that govern its reactivity and selectivity. For example, computational studies can elucidate the role of catalysts in lowering the activation energy of a particular transformation or explain the origin of stereoselectivity in asymmetric reactions. montclair.edu
Furthermore, computational screening can be used to identify promising new reactions for this compound. By calculating the thermodynamics and kinetics of a wide range of potential transformations, researchers can prioritize the most promising candidates for experimental investigation. This in silico approach can save significant time and resources in the laboratory.
Areas for Computational Investigation:
Reaction Mechanisms: Elucidating the detailed stepwise mechanism of reactions involving this compound.
Reactivity Prediction: Developing quantitative structure-activity relationships (QSAR) to predict the reactivity of this compound with different nucleophiles.
Catalyst Design: Designing novel catalysts with enhanced activity and selectivity for the functionalization of this compound.
Stereoselectivity: Modeling the transition states of asymmetric reactions to understand the origins of enantioselectivity.
Q & A
Q. How is cyclobutyl chloroformate synthesized in laboratory settings?
this compound is synthesized via the reaction of cyclobutanol with phosgene or triphosgene (a safer alternative) under strictly anhydrous conditions and inert atmospheres (e.g., nitrogen or argon). Temperature control (−10°C to 0°C) and slow reagent addition are critical to suppress side reactions like oligomerization. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product with >98% purity. Analytical validation via GC-MS and NMR ensures structural fidelity .
Q. What safety protocols are essential when handling this compound?
Mandatory protocols include:
- PPE : Butyl rubber gloves (EN 374), tight-fitting goggles (EN 166), and impervious lab coats to prevent skin/eye contact.
- Respiratory protection : Positive-pressure supplied-air respirators in non-ventilated areas.
- Environmental controls : Conduct reactions in fume hoods with secondary containment and gas scrubbers to neutralize HCl and CO byproducts.
- Emergency measures : Accessible eyewash stations and emergency showers. Risk assessments must precede experiments to align with local regulations .
Q. How can the purity of this compound be determined experimentally?
Purity is assessed using:
- GC-MS : DB-5 capillary column (30 m × 0.25 mm), helium carrier gas (1.2 mL/min), and electron ionization at 70 eV.
- Quantitative NMR : Deuterated chloroform solvent with tetramethylsilane as an internal standard.
- Karl Fischer titration : Detects water content (<0.1%). Method validation against pharmacopeial standards ensures reproducibility .
Advanced Research Questions
Q. What are the challenges in optimizing reaction conditions for this compound in esterification reactions?
Key challenges include:
- Kinetic vs. thermodynamic control : Systematic Design of Experiments (DOE) evaluates temperature (−20°C to 25°C), stoichiometry (1:1–1:2.5 alcohol:chloroformate), and catalysts (e.g., DMAP).
- Moisture sensitivity : Molecular sieves (3Å) or anhydrous solvents (e.g., THF over CaH2) mitigate hydrolysis.
- Real-time monitoring : FTIR tracks carbonyl stretching frequencies (1775–1820 cm⁻¹) to quantify conversion rates .
Q. How do structural modifications of this compound influence its reactivity compared to other chloroformates?
Cyclobutyl’s strained ring increases electrophilicity versus linear analogs (e.g., n-butyl chloroformate):
- Hammett studies : σ* values correlate with acylation rates (e.g., 2.5× faster than cyclohexyl derivatives).
- Toxicity profiles : Cyclobutyl derivatives exhibit lower LC50 values (e.g., 88 ppm in rats) compared to ethyl analogs (103 ppm), necessitating stricter exposure controls.
- Computational modeling : Density Functional Theory (DFT) calculations identify ring strain (≈25 kcal/mol) as a key reactivity driver .
Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?
Advanced characterization employs:
- HPLC-PDA/MS/MS : C18 column with acetonitrile/water gradient and MS/MS fragmentation (e.g., m/z 136 → 93 for cyclobutyl fragments).
- 2D NMR : HSQC and HMBC resolve stereochemical ambiguities in crowded spectral regions.
- X-ray Photoelectron Spectroscopy (XPS) : Confirms chlorine content via Cl 2p3/2 binding energy (≈200 eV).
- Method validation : Spike-recovery tests (95–105% recovery) across low, mid, and high concentrations ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
